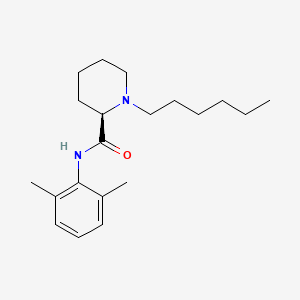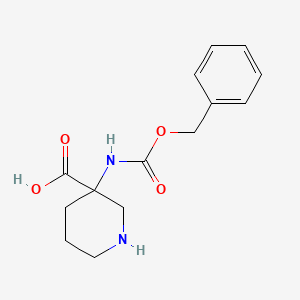
(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 2,6-dimethylaniline with hexylpiperidine-2-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies related to membrane dynamics and permeability.
Mechanism of Action
The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide involves its interaction with sodium channels in the cell membrane. By blocking these channels, the compound can inhibit the propagation of nerve impulses, leading to its potential anesthetic effects . The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flow across the cell membrane.
Comparison with Similar Compounds
(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide can be compared with other similar compounds such as:
Lidocaine: Both compounds share a similar structure and mechanism of action, but this compound may have different pharmacokinetic properties.
Bupivacaine: Another local anesthetic with a similar mechanism but different potency and duration of action.
Ropivacaine: Similar in structure and function but with variations in its clinical applications and side effect profile.
Properties
Molecular Formula |
C20H32N2O |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide |
InChI |
InChI=1S/C20H32N2O/c1-4-5-6-8-14-22-15-9-7-13-18(22)20(23)21-19-16(2)11-10-12-17(19)3/h10-12,18H,4-9,13-15H2,1-3H3,(H,21,23)/t18-/m1/s1 |
InChI Key |
CFOOIDQIKCJQHJ-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(6-Methoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-f]chromen-4-one](/img/structure/B12331952.png)


![N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)oxy]propan-1-amine](/img/structure/B12331974.png)
